molecular formula C18H13N3O2 B2573648 N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide CAS No. 1226458-22-5

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide

Cat. No.: B2573648
CAS No.: 1226458-22-5
M. Wt: 303.321
InChI Key: DNAIJWNUSLLIHO-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is a complex organic compound that features a quinoline ring fused with a pyrrole ring and a furan-2-carboxamide group

Scientific Research Applications

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in material science for the development of new materials with specific properties, such as conductivity or fluorescence.

Biochemical Analysis

Biochemical Properties

The molecular conformation of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is stabilized by intramolecular N—H.N and C—H.O hydrogen bonds . The N—H.N is bifurcated towards the two N atoms of the two quinoline rings . This unique structure may allow it to interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Cellular Effects

. For instance, quinoline-containing pyrazole heterocycles have demonstrated excellent tumor growth inhibition, oral PK, and binding properties with 208 different protein kinases .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. The intramolecular hydrogen bonds and the weak intermolecular π–π interactions present involving the quinoline rings suggest potential binding interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the attachment of the furan-2-carboxamide group under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the pyrrole or furan rings .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, pyrrole-containing molecules, and furan-based compounds. Examples include quinoline-2-carboxamide, pyrrole-2-carboxamide, and furan-2-carboxamide .

Uniqueness

What sets N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide apart is its unique combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-pyrrol-1-ylquinolin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-18(15-7-4-12-23-15)19-14-6-3-5-13-8-9-16(20-17(13)14)21-10-1-2-11-21/h1-12H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAIJWNUSLLIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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